molecular formula C56H64F4N12O13S B8023643 Rimegepant CAS No. 1374024-48-2

Rimegepant

Cat. No.: B8023643
CAS No.: 1374024-48-2
M. Wt: 1221.2 g/mol
InChI Key: SOGUOEZRYKUOHR-CQZKMDJHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rimegepant is a medication primarily used for the acute treatment of migraine headaches, both with and without aura. It belongs to a class of drugs known as calcitonin gene-related peptide (CGRP) receptor antagonists. By blocking the action of CGRP, a substance in the body that plays a significant role in migraine pathophysiology, this compound helps alleviate the symptoms associated with migraines, including severe headache, nausea, and sensitivity to light and sound.

Preparation Methods

For Rimegepant Formulations

Orally Disintegrating Tablet (ODT) Preparation

The this compound ODT is designed to disintegrate rapidly in contact with saliva when placed on or under the tongue. One method for preparing this compound ODTs involves the use of proprietary "Zydis" technology, where individual tablets are produced by lyophilizing a solution or suspension containing the active ingredient and excipients in a preformed blister[].

Another approach for preparing fast-dissolving films of this compound utilizes the solvent casting method. This method employs hydroxypropyl methylcellulose E100 (HPMC E100) as the film-forming polymer and honey as a natural plasticizer[].

Conventional Tablet Preparation

For conventional tablets, this compound can be prepared using various granulation technologies, with wet granulation being a preferred method. The process typically involves the following steps[]:

Dry mixing of this compound, diluents, and disintegrants

Granulating the dry mix with a suitable solvent

Drying the wet mix

Milling and sifting the dried granules

Optionally blending with extra-granular excipients

Compressing the final blend to form tablets

Lyophilization Process

The lyophilization or freeze-drying process is crucial for preparing this compound ODTs. This method involves freezing the drug solution or suspension and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase[].

Chemical Reactions Analysis

Chemical Reactivity Analysis

Frontier Molecular Orbital (FMO) Analysis

The molecule was optimized using DFT-B3LYP functional with a 6-311G + (2d,p) basis set. This optimization allowed for the study of frontier molecular orbitals, which provide insights into the molecule's reactivity[].

Electrostatic Potential Map

An electrostatic potential map was calculated to identify potential reaction sites on the rimegepant molecule. The molecule has several reactive groups, including 1,2-difluorophenyl-, cycloheptapyrimidinamine-, piperidine-1-carboxylate-, and 2H-imidazopyridin-2-one groups[].

Non-Covalent Interactions

Analysis of non-covalent interactions was performed to understand the molecule's behavior in different environments. These interactions play a crucial role in the molecule's stability and reactivity[].

Proton Affinity Analysis

This compound contains several heterocyclic nitrogen atoms, which give it potential proton abstraction features. This property was analyzed energetically to understand its acid-base behavior and potential for protonation or deprotonation reactions[].

Molecular Dynamics Simulations

Molecular dynamics simulations were conducted to assess the stability of this compound when complexed with various proteins. These simulations revealed that hydrophobic interactions, water bridges, and π–π interactions play significant roles in stabilizing the ligand within protein binding regions[].

Excited State Properties

The excited state properties of this compound were studied using CAM-B3LYP functional with the same basis sets, using the IEFPCM model in methanol for an implicit solvent atmosphere. This analysis provides insights into the molecule's behavior under different energy states.

Scientific Research Applications

Molecule-based and Optimization Studies

Researchers have employed advanced computational methods to study the structural and chemical properties of rimegepant. The molecule was optimized using DFT-B3LYP functional with a 6-311G + (2d,p) basis set, allowing for detailed analysis of its electronic structure and reactivity. These studies have provided insights into the molecule's frontier molecular orbitals (FMO) and electrostatic potential mapping, which are crucial for understanding its pharmacological behavior[].

Pharmacological Research Applications

The primary research application of this compound lies in its role as a this compound receptor antagonist. Scientists have investigated its binding affinity and selectivity for the this compound receptor, which is central to its mechanism of action in migraine treatment. In vitro studies have shown that this compound effectively antagonizes this compound activity at both the this compound receptor and the structurally related amylin 1 (AMY1) receptor, providing a foundation for further research into its pharmacodynamic properties[].

Clinical Research Applications

This compound has been the subject of numerous clinical trials, focusing on both acute and preventive treatment of migraine. Phase III trials have demonstrated its efficacy in relieving pain and the most bothersome symptoms when taken as needed for acute migraine treatment. Additionally, studies have shown its effectiveness in reducing the number of monthly migraine days when used as a preventive treatment. These clinical research applications have been crucial in establishing this compound's role in migraine management[].

Computational Research Applications

Advanced computational techniques have been employed to study this compound's behavior at the molecular level. Molecular dynamics simulations have been used to assess the stability of this compound when complexed with various proteins. These simulations have revealed important interactions, such as hydrophobic interactions, water bridges, and π–π interactions, which play significant roles in stabilizing the ligand within protein binding regions[“].

Potential Applications in COVID-19 Research

In an unexpected turn, this compound has also found potential applications in COVID-19 research. Molecular docking analysis has indicated that this compound binds irreversibly with three established SARS-CoV-2 proteins. This discovery has opened up new avenues for drug repurposing studies, potentially expanding this compound's research applications beyond migraine treatment[].

Mechanism of Action

Rimegepant and Its Role in Migraine

This compound is a potent vasodilator and pain-signaling neurotransmitter found throughout the central and peripheral nervous system. It plays a crucial role in migraine pathophysiology, with elevated levels observed during migraine episodes. Understanding this compound's involvement in migraine has led to the development of targeted therapies like this compound[].

This compound as a this compound Receptor Antagonist

This compound functions as a small molecule inhibitor of the this compound receptor. By binding with high affinity to the human this compound receptor, it effectively blocks this compound activity. This mechanism of action is central to its efficacy in both acute treatment and prevention of migraine[].

Molecular Mechanism of this compound

At the molecular level, this compound binds to the this compound receptor, preventing the attachment of this compound. This blockade inhibits the cascade of events that typically lead to migraine symptoms. In vitro studies have shown that this compound effectively antagonizes this compound activity at both the this compound receptor and the structurally related amylin 1 (AMY1) receptor[].

Pharmacodynamics of this compound

The pharmacodynamic profile of this compound is characterized by its high affinity and selectivity for the this compound receptor. In non-clinical assays, this compound antagonized this compound-mediated increases in facial blood flow, a surrogate marker for intracranial artery dilation[].

Comparison with Similar Compounds

Rimegepant vs. Other Gepants

Comparison with Ubrogepant

Both this compound and ubrogepant are oral this compound receptor antagonists approved for the acute treatment of migraine. However, this compound is also approved for preventive treatment of episodic migraine, giving it a broader range of applications.

Comparison with Atogepant

While atogepant is primarily used for preventive treatment of episodic migraine, this compound stands out for its dual approval in both acute and preventive treatment[].

Unique Features of this compound

This compound is unique among gepants as it's available as an orally disintegrating tablet (ODT), which may offer advantages in terms of convenience and rapid absorption[].

This compound vs. Traditional Migraine Treatments

Compared to triptans, the traditional first-line treatment for acute migraine, this compound offers several advantages. Unlike triptans, gepants like this compound do not cause vasoconstriction, making them potentially safer for patients with cardiovascular risk factors[].

Pain Freedom Rates

Clinical trials have shown that this compound is effective in achieving pain freedom at 2 hours post-dose in a significant proportion of patients. While direct head-to-head comparisons are limited, these results are generally comparable to other gepants and triptans[].

Sustained Pain Relief

This compound has demonstrated sustained efficacy, with many patients experiencing continued relief 24 to 48 hours after dosing. This sustained effect may differentiate it from some other acute treatments.

Common Problem

What makes Rimegepant unique among this compound antagonists?

This compound is available as an orally disintegrating tablet (ODT), which may offer advantages in terms of convenience and absorption[].

Is this compound more effective than traditional migraine treatments?

While direct comparisons are limited, this compound has shown comparable efficacy to other treatments and may be safer for certain patient groups due to its lack of vasoconstrictive effects[].

How does the administration of this compound differ from other migraine medications?

This compound is available as an orally disintegrating tablet that dissolves in the mouth without water, which may be more convenient than traditional tablets[].

Are there any newer this compound antagonists in development that might surpass this compound?

Research in this compound antagonists is ongoing, with new compounds in development that aim to improve upon current options. However, it's too early to say if these will surpass this compound in efficacy or versatility.

How does this compound work to treat migraines?

This compound works by blocking the this compound receptor, preventing the activation of this compound and thereby reducing migraine pain and associated symptoms[].

What is the difference between this compound and other migraine medications?

This compound is unique as it's the first medication approved for both acute treatment and prevention of migraine attacks[].

How quickly does this compound act on this compound receptors?

Most people experience freedom from pain and return to normal function within 2 hours of taking this compound[].

Can this compound be used for both acute treatment and prevention of migraines?

Yes, this compound is approved for both acute treatment of migraine attacks and preventive treatment of episodic migraine in adults[].

How does this compound's mechanism of action contribute to its efficacy?

By blocking this compound receptors, this compound addresses the underlying cause of migraines, reducing pain signaling, neurogenic inflammation, and arterial dilation[].

  

Properties

CAS No.

1374024-48-2

Molecular Formula

C56H64F4N12O13S

Molecular Weight

1221.2 g/mol

IUPAC Name

[(5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate;sulfuric acid;trihydrate

InChI

InChI=1S/2C28H28F2N6O3.H2O4S.3H2O/c2*29-20-6-1-4-17(23(20)30)18-8-9-22(25-19(24(18)31)5-2-12-32-25)39-28(38)35-14-10-16(11-15-35)36-21-7-3-13-33-26(21)34-27(36)37;1-5(2,3)4;;;/h2*1-7,12-13,16,18,22,24H,8-11,14-15,31H2,(H,33,34,37);(H2,1,2,3,4);3*1H2/t2*18-,22+,24-;;;;/m00..../s1

InChI Key

SOGUOEZRYKUOHR-CQZKMDJHSA-N

SMILES

C1CC(C2=C(C=CC=N2)C(C1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6

Isomeric SMILES

C1C[C@H](C2=C(C=CC=N2)[C@H]([C@@H]1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6.C1C[C@H](C2=C(C=CC=N2)[C@H]([C@@H]1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6.O.O.O.OS(=O)(=O)O

Canonical SMILES

C1CC(C2=C(C=CC=N2)C(C1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6.C1CC(C2=C(C=CC=N2)C(C1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6.O.O.O.OS(=O)(=O)O

solubility

Slightly soluble

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rimegepant
Reactant of Route 2
Rimegepant
Reactant of Route 3
Rimegepant
Reactant of Route 4
Rimegepant
Reactant of Route 5
Rimegepant
Reactant of Route 6
Rimegepant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.